![molecular formula C13H24N2O2 B2436755 Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate CAS No. 2361822-74-2](/img/structure/B2436755.png)
Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate is a chemical compound with the CAS Number: 1935986-09-6 . It has a molecular weight of 240.35 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-6-9-4-5-11(10)14-7-9/h9-11,14H,4-8H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 240.35 .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate” (EN300-7434527), focusing on six unique applications:
Pharmaceutical Development
EN300-7434527: is being explored for its potential in pharmaceutical development, particularly as a scaffold for drug design. Its unique bicyclic structure provides a stable framework that can be modified to create various bioactive compounds. Researchers are investigating its use in developing new medications for neurological disorders, given its ability to interact with specific neural receptors .
Neuroprotective Agents
The compound has shown promise as a neuroprotective agent. Studies suggest that it can protect neurons from oxidative stress and apoptosis, which are common pathways leading to neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes it a candidate for further research in neuroprotection and the development of treatments for these conditions.
Chemical Synthesis
In the field of chemical synthesis, EN300-7434527 serves as a versatile intermediate. Its structure allows for various chemical modifications, making it useful in the synthesis of complex organic molecules. This application is particularly valuable in the production of fine chemicals and pharmaceuticals .
Biochemical Research
Researchers utilize EN300-7434527 in biochemical studies to understand its interactions with enzymes and other proteins. Its unique structure helps in elucidating the mechanisms of enzyme inhibition and activation, which is crucial for designing enzyme-targeted drugs .
Material Science
The compound is also being investigated for its potential applications in material science. Its stability and reactivity make it suitable for creating novel materials with specific properties, such as enhanced durability or conductivity. This could lead to advancements in the development of new polymers and other materials .
Agricultural Chemistry
In agricultural chemistry, EN300-7434527 is being studied for its potential use as a pesticide or herbicide. Its ability to interact with biological systems at the molecular level suggests it could be effective in controlling pests or weeds without harming crops .
Medicinal Chemistry
EN300-7434527: is a valuable compound in medicinal chemistry for the design and synthesis of new therapeutic agents. Its structure allows for the creation of analogs with improved pharmacokinetic and pharmacodynamic properties, which is essential for developing more effective and safer drugs .
Toxicology Studies
Finally, the compound is used in toxicology studies to assess its safety and potential side effects. Understanding its toxicological profile is crucial for its development as a pharmaceutical agent and for ensuring its safe use in various applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if inhaled, swallowed, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
tert-butyl N-(2-azabicyclo[2.2.2]octan-4-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13-6-4-10(5-7-13)14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDQVHZEGJGSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2436672.png)
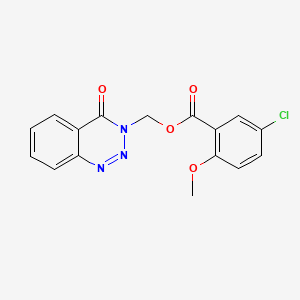
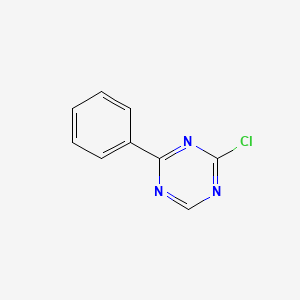
![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2436676.png)
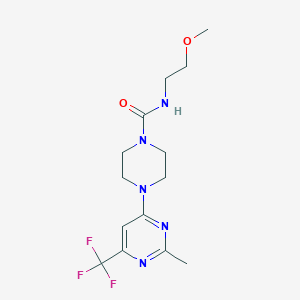
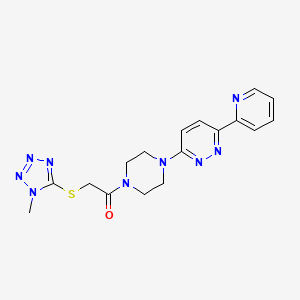
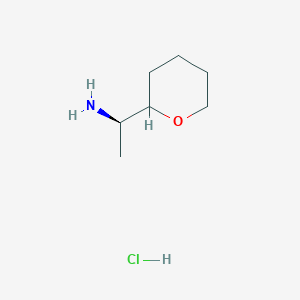
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2436686.png)

![2-(benzo[d]isoxazol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2436688.png)
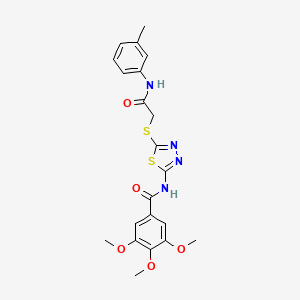

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2436694.png)
![2-chloro-N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2436695.png)